molecular formula C12H14ClN3O2 B12469585 3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione

3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B12469585
M. Wt: 267.71 g/mol
InChI Key: RVQXPEFSXRSDBA-UHFFFAOYSA-N
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Description

3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine ring substituted with a chlorophenyl group and a dimethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the reaction of 3-chlorobenzylamine with formaldehyde and dimethylurea under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, forming the desired imidazolidine ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione
  • 3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione
  • 3-{[(3-Methylphenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione

Uniqueness

3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

3-[(3-chloroanilino)methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14ClN3O2/c1-12(2)10(17)16(11(18)15-12)7-14-9-5-3-4-8(13)6-9/h3-6,14H,7H2,1-2H3,(H,15,18)

InChI Key

RVQXPEFSXRSDBA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CNC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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